
(5-Chlorofuran-2-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (5-chloro-2-furanyl)phenyl- is an organic compound with the molecular formula C11H7ClO2 It is characterized by the presence of a methanone group attached to a 5-chloro-2-furanyl and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (5-chloro-2-furanyl)phenyl- typically involves the reaction of 5-chloro-2-furanyl with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
5-chloro-2-furanyl+benzoyl chloridepyridine, refluxMethanone, (5-chloro-2-furanyl)phenyl-
Industrial Production Methods
On an industrial scale, the production of Methanone, (5-chloro-2-furanyl)phenyl- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (5-chloro-2-furanyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: Halogenation and nitration reactions can introduce additional functional groups to the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Methanone, (5-chloro-2-furanyl)phenyl- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methanone, (5-chloro-2-furanyl)phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Methanone, (5-chloro-2-(methylamino)phenyl)phenyl-
- Methanone, (5-chloro-1-methyl-1H-imidazol-2-yl)-2-furanyl-
- Methanone, (5-chloro-2-furanyl)phenyl-
Uniqueness
Methanone, (5-chloro-2-furanyl)phenyl- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
14360-55-5 |
|---|---|
Fórmula molecular |
C11H7ClO2 |
Peso molecular |
206.62 g/mol |
Nombre IUPAC |
(5-chlorofuran-2-yl)-phenylmethanone |
InChI |
InChI=1S/C11H7ClO2/c12-10-7-6-9(14-10)11(13)8-4-2-1-3-5-8/h1-7H |
Clave InChI |
RLNRVYWKYYSVAU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=C(O2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


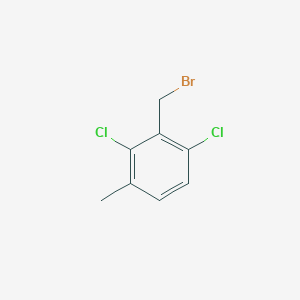
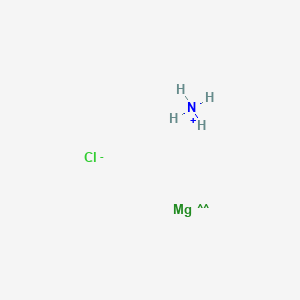
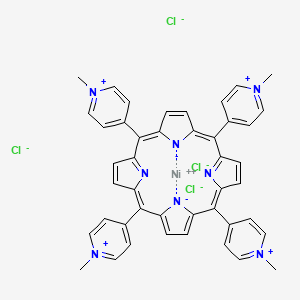

![Ethyl 3-amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12339827.png)
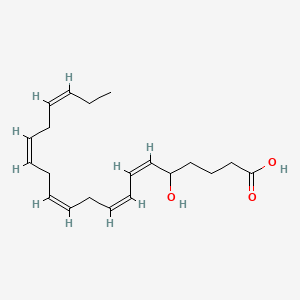
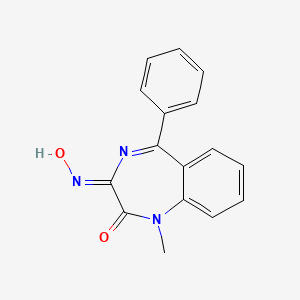
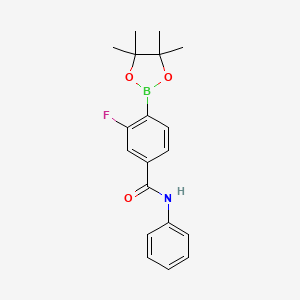
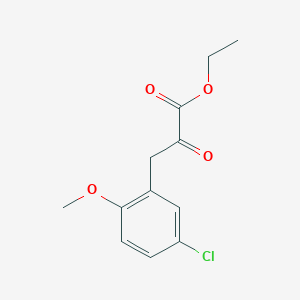
![methyl (2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate](/img/structure/B12339857.png)
![4-Morpholinecarboxamide, N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-](/img/structure/B12339874.png)


![(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N'-nitro(methylsulfanyl)methanimidamide](/img/structure/B12339885.png)
